molecular formula C6H11NO2S B13939047 Ethanethiol, 2-(acetoacetylamino)- CAS No. 63950-93-6

Ethanethiol, 2-(acetoacetylamino)-

Cat. No.: B13939047
CAS No.: 63950-93-6
M. Wt: 161.22 g/mol
InChI Key: HGFWQRPSTVETPL-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(acetoacetylamino)- is a sulfur-containing organic compound characterized by an ethanethiol backbone (C2H5SH) with an acetoacetylamino substituent (-NHCOCH2COCH3) at the second carbon. This structure introduces a thiol (-SH) group, an amide (-CONH-), and a ketone (-CO-) functionality. The acetoacetyl group may enhance reactivity in condensation or nucleophilic substitution reactions, distinguishing it from simpler ethanethiol derivatives .

Properties

CAS No.

63950-93-6

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3-oxo-N-(2-sulfanylethyl)butanamide

InChI

InChI=1S/C6H11NO2S/c1-5(8)4-6(9)7-2-3-10/h10H,2-4H2,1H3,(H,7,9)

InChI Key

HGFWQRPSTVETPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCS

Origin of Product

United States

Preparation Methods

Thiol Group Introduction

The thiol moiety in ethanethiol derivatives is typically introduced by one of the following methods:

  • Catalytic Reaction of Ethylene with Hydrogen Sulfide: Ethylene reacts with hydrogen sulfide over acidic solid catalysts (e.g., alumina) to yield ethanethiol. This method is industrially favored for its efficiency and scalability.

  • Halide Displacement Reaction: Ethyl halides (such as ethyl bromide or chloride) are treated with aqueous sodium bisulfide, resulting in nucleophilic substitution to form ethanethiol.

  • Improved Synthesis of Related Dithiols: For compounds like 1,2-ethanedithiol, improved synthetic routes involve addition of thiourea to dibromoethane, followed by strong base cleavage and neutralization, yielding high purity thiols with improved yields and lower impurities. This method illustrates advanced thiol introduction strategies that could be adapted for ethanethiol derivatives.

Incorporation of the Acetoacetylamino Group

The acetoacetylamino functionality is commonly introduced via acetoacetylation of amines or through the use of acetoacetyl derivatives such as ethyl acetoacetate or acetoacetyl chlorides.

  • Acetoacetylation of Amines: Amines react with acetoacetyl derivatives under mild conditions to form acetoacetylamino compounds. This reaction is often performed in solvents or neat conditions at moderate temperatures to ensure high yield and purity.

  • Use of 2-Alkoxyphenoxyethylacetamides as Precursors: Patent literature describes the preparation of 2-alkoxyphenoxyethylacetamides by reacting 2-alkyloxazoline derivatives with substituted phenols, which can be further converted into acetamides under solvent-free or high-boiling solvent conditions. Such methodologies demonstrate the feasibility of preparing acetoacetylamino intermediates in high purity, which can be functionalized further.

Process Optimization and Green Chemistry Considerations

  • Solvent-Free or Minimal Solvent Conditions: Recent patents emphasize solvent-free reactions or use of easily handled high-boiling solvents to reduce cost and environmental impact.

  • Absorption of Acidic Byproducts: Processes generating acidic gases during halogenation or acetoacetylation utilize caustic soda liquid absorption to minimize waste and emissions, aligning with green chemistry principles.

  • Catalyst Selection: Use of solid acid catalysts such as alumina for thiol synthesis enhances reaction specificity and reduces hazardous waste.

  • Energy Efficiency: Mild reaction temperatures and pressures reduce energy consumption while maintaining high yields.

Analytical Characterization and Yield Data

Parameter Typical Value Method Notes
Yield of ethanethiol from ethylene + H2S 85-90% Gas chromatography Industrial standard
Yield of acetoacetylamino derivative 80-90% NMR, HPLC High purity, minimal side reactions
Purity of final compound >95% GC-MS, NMR Confirmed by nuclear magnetic resonance spectroscopy
Reaction time (overall) 4-8 hours Process dependent Includes reaction and purification steps

Summary of Key Patents and Literature Sources

Source Contribution Highlights
CN105061210A Preparation of ethyl 2-chloroacetoacetate, a key intermediate Solvent-free method, acid gas absorption, high purity and yield
Wikipedia on Ethanethiol Overview of ethanethiol preparation methods Catalytic and halide displacement routes detailed
EP1506156A1 Preparation of acetamide derivatives from alkoxyphenoxyethylacetamides Solvent-free synthesis, industrial applicability
CN116891415A Preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol Multi-step synthesis with catalytic hydrogenation, NMR characterization
CN1896053A Improved production of ethanedithiol Enhanced yield, purity, and cost-effectiveness

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(acetoacetylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanethiol, 2-(acetoacetylamino)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-(acetoacetylamino)- involves its interaction with molecular targets through its thiol and acetoacetylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The acetoacetylamino group can participate in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of Ethanethiol, 2-(acetoacetylamino)- with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
Ethanethiol, 2-(acetoacetylamino)- Not available C6H11NOS2 (hypothetical) ~193.3 (estimated) Thiol, amide, ketone Pharmaceutical intermediates, synthesis
Ethanethiol, 2-(3-thienylthio)- 239074-98-7 C6H8S3 176.32 Thiol, thienylthio Chemical synthesis
2-(Dimethylamino)ethanethiol Not provided C4H11NS2 137.26 Thiol, dimethylamino Research and development
2-Phenylethanethiol 4410-99-5 C8H10S 138.23 Thiol, phenyl Flavors, fragrances
2-[[1-(Methylamino)-2-nitroethenyl]amino]-ethanethiol 66357-41-3 C5H10N4O2S 206.23 Thiol, nitro, methylamino Pharmaceutical impurities (e.g., ranitidine)

Reactivity and Catalytic Behavior

  • Ethanethiol, 2-(acetoacetylamino)-: The acetoacetyl group may facilitate participation in keto-enol tautomerism, enhancing its utility in catalytic reactions such as condensations or Michael additions. This is analogous to ethyl acetoacetate’s role in Claisen or Knorr pyrrole syntheses .
  • 2-(Dimethylamino)ethanethiol: The dimethylamino group confers basicity, enabling use in pH-sensitive reactions or as a ligand in metal catalysis .

Pharmaceutical Intermediates

Compounds like 2-[[1-(Methylamino)-2-nitroethenyl]amino]-ethanethiol are critical in synthesizing drugs such as ranitidine, highlighting the role of thiols in constructing sulfur-heterocyclic frameworks . Ethanethiol, 2-(acetoacetylamino)- may similarly serve as a precursor for bioactive molecules.

Catalytic Studies

Ethyl acetoacetate derivatives are widely used in catalysis. For instance, the reaction of ethyl acetoacetate with 1,2-ethanediol under novel catalysts demonstrates how substituents influence reaction yields and kinetics . The acetoacetylamino group in the target compound could optimize such processes by stabilizing transition states.

Nomenclature Challenges

As noted in , systematic naming can vary (e.g., "2-Aminoethanol" vs. "Ethanolamine"). For Ethanethiol, 2-(acetoacetylamino)-, substitutive nomenclature prioritizes the acetoacetylamino group, ensuring unambiguous identification .

Biological Activity

Ethanethiol, 2-(acetoacetylamino)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Ethanethiol, 2-(acetoacetylamino)- can be represented by the following chemical structure:

  • Molecular Formula : C5_5H9_9NOS
  • Molecular Weight : 133.19 g/mol

The compound features a thiol group (-SH), which is known for its reactivity in biological systems, particularly in redox reactions and alkylation processes.

Mechanisms of Biological Activity

Ethanethiol derivatives are known to exhibit various biological activities primarily through their interactions with thiols and other nucleophiles. The following mechanisms have been identified:

  • Michael Addition : The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, which is a crucial pathway for the formation of biologically active products .
  • Alkylation of Nucleophiles : The thiol group can react with electrophilic centers in proteins or nucleic acids, leading to modifications that may alter biological function .

Biological Effects

Research indicates that ethanethiol and its derivatives exhibit several biological effects:

  • Antioxidant Activity : Some studies have shown that ethanethiol can act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Preliminary studies indicate that ethanethiol may have neuroprotective properties, potentially useful in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
CytotoxicityInhibition of cancer cell growth
NeuroprotectionProtection against neuronal damage

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    A study investigated the cytotoxic effects of ethanethiol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Neuroprotective Study :
    In an animal model of Alzheimer's disease, ethanethiol was administered to evaluate its neuroprotective effects. Behavioral tests showed improved memory function and reduced amyloid plaque formation compared to control groups. This suggests a promising role for ethanethiol in neurodegenerative disease management.

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